molecular formula C9H8N4O2 B1399994 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid CAS No. 1340368-94-6

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid

Cat. No. B1399994
Key on ui cas rn: 1340368-94-6
M. Wt: 204.19 g/mol
InChI Key: LQVPUKSAPDDKIB-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

A mixture of methyl 5-chloropyrazine-2-carboxylate (0.75 g), K2CO3 (1.8 g) and 2-methyl-1H-imidazole (1.3 g) in N,N-dimethylformamide (6 mL) is heated to 100° C. overnight. Analysis of the crude mixture by LCMS shows saponified product. The solvents are evaporated and the crude product is purified by HPLC. LC (method 20): tR=0.27 min; Mass spectrum (APCI): m/z=205 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]1[NH:20][CH:21]=[CH:22][N:23]=1>CN(C)C=O>[CH3:18][C:19]1[N:20]([C:2]2[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=2)[CH:21]=[CH:22][N:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.3 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by HPLC

Outcomes

Product
Name
Type
Smiles
CC=1N(C=CN1)C=1N=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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